molecular formula C4H11NO2S B3246515 Butane-2-sulfonamide CAS No. 17854-68-1

Butane-2-sulfonamide

Cat. No. B3246515
CAS RN: 17854-68-1
M. Wt: 137.2 g/mol
InChI Key: FCWGIFCVCCHGTK-UHFFFAOYSA-N
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Description

Butane-2-sulfonamide, also known as tert-Butanesulfinamide or 2-methyl-2-propanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .


Synthesis Analysis

Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of Butane-2-sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The crystal forms of antibiotics derivatives of the sulfonamides are studied at the molecular and supramolecular level by using computational modeling approach at quantum mechanical level .


Chemical Reactions Analysis

Butane-2-sulfonamide mediated asymmetric N-heterocycle synthesis via sulfinimines has been reported . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .


Physical And Chemical Properties Analysis

The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

Scientific Research Applications

Mechanism of Action

Target of Action

Butane-2-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

Butane-2-sulfonamide acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking PABA, butane-2-sulfonamide binds to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway . This leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial DNA growth and cell division .

Pharmacokinetics

This allows them to maintain adequate blood levels for extended periods, enhancing their therapeutic efficacy .

Result of Action

The result of butane-2-sulfonamide’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, it prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of butane-2-sulfonamide. Moreover, they are widespread xenobiotic pollutants, and their residues in the environment can lead to the development of drug resistance .

Future Directions

Sulfonamides, including Butane-2-sulfonamide, continue to be an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The development of chiral sulfinamides as efficient chiral auxiliaries occurred over the last two decades . The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

properties

IUPAC Name

butane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWGIFCVCCHGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17854-68-1
Record name butane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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